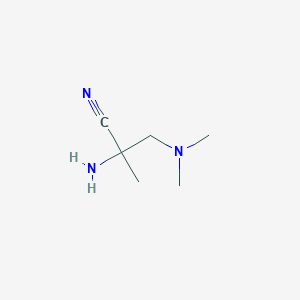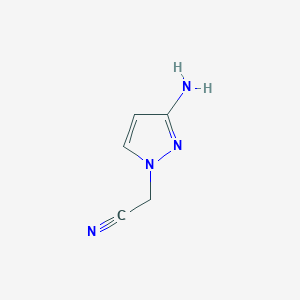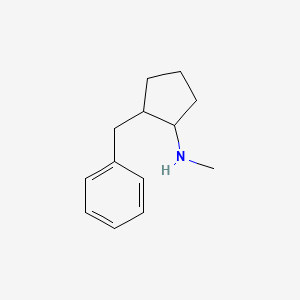
2-Amino-3-(dimethylamino)-2-methylpropanenitrile
Descripción general
Descripción
2-Amino-3-(dimethylamino)-2-methylpropanenitrile is a complex organic compound. It is related to the class of compounds known as amino acids, which are the basic units of proteins . More than 300 amino acids are found in nature . The compound is also related to the class of compounds known as 2-amino-3-cyano-4H-chromenes .
Synthesis Analysis
The synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds often involves enantioselective enzymes . For example, trifluoroborate iminiums (TIMs) are easily prepared by acid-promoted condensation of potassium acyltrifluoroborates (KATs) and amines and are cleanly and rapidly oxidized to amides with hydrogen peroxide . Another method involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and related compounds has been determined by X-ray analysis . These compounds are synthesized by three-component reactions of aldehydes, dimedone, and CH acids .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds are diverse. For instance, the reaction of an activated carboxylic acid with an amine, a process that employs stoichiometric amounts of coupling reagents and environmentally concerning solvents . Another reaction involves the use of the enol tautomer, which is still nucleophilic on carbon .Physical And Chemical Properties Analysis
Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación
Enzymology of Arsenic Metabolism
A study delves into the enzymology involved in the biotransformation of inorganic arsenic, proposing a new mechanism involving hydrogen peroxide for detoxifying arsenite and other toxic arsenic species. This suggests a potential application of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in understanding arsenic metabolism and detoxification processes (Aposhian et al., 2004).
Cardiovascular and Renal Disease
Research on Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA), which are structurally related to 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, highlights their roles as biomarkers and mediators in cardiovascular and renal diseases. These findings could guide the development of therapies targeting these pathways to treat related conditions (Tain & Hsu, 2017).
Alzheimer's Disease
A study on amyloid imaging in Alzheimer's disease discusses the progress in developing imaging ligands, including compounds related to 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, for measuring amyloid in vivo in the brain. This indicates its potential application in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Dietary Supplement Safety
Another study reviews the regulation of dietary supplements in the USA and issues of adulteration with phenethylamines, suggesting the relevance of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in ensuring the safety and efficacy of dietary supplements. This highlights its potential application in the regulatory framework and quality control of supplements (Pawar & Grundel, 2017).
Neurochemistry and Neurotoxicity
Research into the neurochemistry and neurotoxicity of psychoactive substances, including 3,4-Methylenedioxymethamphetamine (MDMA), explores the effects of related compounds on the brain. This suggests applications of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile in studying the neurochemical pathways and potential toxicological impacts of psychoactive drug use (McKenna & Peroutka, 1990).
Direcciones Futuras
D-Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future research may focus on identifying, engineering, and applying enzymes in novel biocatalytic processes to increase the D-AA derivatives generated, improve the intrinsic atomic economy and cost-effectiveness, and generate processes at low environmental impact .
Propiedades
IUPAC Name |
2-amino-3-(dimethylamino)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-6(8,4-7)5-9(2)3/h5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAWIDJUWFMBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(dimethylamino)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)


![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)





![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
